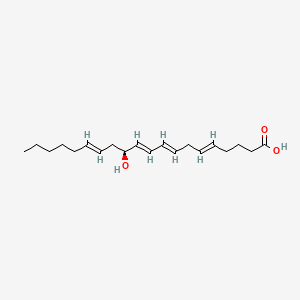
(Rac)-Germacrene D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-Germacrene D is a monocyclic sesquiterpene, a class of terpenes that consists of three isoprene units. It is a naturally occurring compound found in various plants, including Pseudotsuga japonica and many species within the Bursera genus . This compound is known for its structural variability and insecticidal activity, making it a valuable compound in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Rac)-Germacrene D can be synthesized through the enzymatic conversion of farnesyl diphosphate (FPP) by germacrene D synthase . This process involves the cyclization of FPP to form the germacrene D structure. The reaction conditions typically include the presence of specific enzymes and optimal pH and temperature settings to facilitate the conversion.
Industrial Production Methods: Industrial production of germacrene D has been achieved through metabolic engineering of microorganisms such as Saccharomyces cerevisiae . By integrating genes encoding germacrene D synthase into the yeast genome and optimizing the metabolic pathways, high yields of germacrene D can be produced. For example, engineered yeast strains have achieved titers of up to 7.9 g/L in fed-batch fermentation .
Analyse Chemischer Reaktionen
Types of Reactions: (Rac)-Germacrene D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives and products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize germacrene D, leading to the formation of epoxides or alcohols.
Reduction: Reducing agents like lithium aluminum hydride can reduce germacrene D to form different hydrogenated derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the germacrene D structure.
Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of germacrene D, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
(Rac)-Germacrene D has a wide range of scientific research applications:
Wirkmechanismus
(Rac)-Germacrene D is part of a larger family of sesquiterpenes, which includes compounds like cadinene, amorphene, and germacrene A . Compared to these similar compounds, germacrene D is unique due to its specific structural configuration and its wide range of biological activities. For example, while cadinene is known for its antimicrobial properties, germacrene D is particularly noted for its insecticidal activity and its role as a precursor for other valuable sesquiterpenes .
Vergleich Mit ähnlichen Verbindungen
- Cadinene
- Amorpha-4,11-diene
- Germacrene A
- Eudesma-4,7(11)-dien-8-one
(Rac)-Germacrene D stands out due to its versatility and the breadth of its applications across different fields.
Eigenschaften
Molekularformel |
C15H24 |
|---|---|
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1E,6E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8+,14-7+ |
InChI-Schlüssel |
GAIBLDCXCZKKJE-YZJXYJLZSA-N |
SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Isomerische SMILES |
C/C/1=C\CCC(=C)/C=C/C(CC1)C(C)C |
Kanonische SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Synonyme |
germacrene D germacrene D, (S-(E,E))-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1231081.png)

![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide](/img/structure/B1231087.png)
![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B1231088.png)



![(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1231095.png)
![N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide](/img/structure/B1231096.png)

